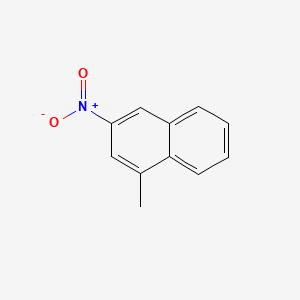

1-Methyl-3-nitronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41037-13-2 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

1-methyl-3-nitronaphthalene |

InChI |

InChI=1S/C11H9NO2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3 |

InChI Key |

ZHWLZNWJMCOUIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=CC=CC=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 1 Methyl 3 Nitronaphthalene

Photochemical Reactivity and Degradation Mechanisms

The absorption of ultraviolet light by nitronaphthalene derivatives initiates a series of rapid and complex photophysical and photochemical events. These processes are fundamental to understanding their environmental fate and potential for transformation. The presence and position of the methyl and nitro groups on the naphthalene (B1677914) ring significantly influence these pathways.

The efficiency of photodegradation, quantified by the photodegradation quantum yield (Φdeg), is a critical parameter in assessing the atmospheric lifetime of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). For nitronaphthalene derivatives, this yield is highly dependent on the molecular structure and the presence of quenching agents like molecular oxygen. walshmedicalmedia.com

Research has shown that the photodegradation quantum yield of 1-nitronaphthalene (B515781) is significantly reduced in the presence of molecular oxygen. walshmedicalmedia.com For instance, the photodegradation quantum yield of 1-nitronaphthalene is reduced by 63% under aerobic conditions compared to anaerobic conditions. walshmedicalmedia.com This is attributed to the scavenging of radical species by oxygen. walshmedicalmedia.com While specific data for 1-methyl-3-nitronaphthalene is not as prevalent in the cited literature, the behavior of closely related isomers like 1-nitronaphthalene and 2-methyl-1-nitronaphthalene (B1630592) provides a strong basis for its expected reactivity. For comparison, 2-methyl-1-nitronaphthalene exhibits a photodegradation quantum yield of 0.12. smolecule.com The orientation of the nitro group relative to the aromatic rings is a key factor, with a larger torsion angle leading to higher photoreactivity. researchgate.net

Table 1: Photodegradation and Triplet Quantum Yields of Nitronaphthalene Derivatives

| Compound | Photodegradation Quantum Yield (Φdeg) | Triplet Quantum Yield (ΦT) | Conditions |

|---|---|---|---|

| 1-Nitronaphthalene | - | 0.64 ± 0.12 | Anaerobic |

| 1-Nitronaphthalene | Reduced by 63% | - | Aerobic |

| 2-Methyl-1-nitronaphthalene | 0.12 | 0.33 ± 0.05 | Anaerobic |

| 2-Methyl-1-nitronaphthalene | Reduced by 81% | - | Aerobic |

Data sourced from multiple studies and compiled for comparative purposes. walshmedicalmedia.comsmolecule.com

Upon photoexcitation, 1-nitronaphthalene and its derivatives undergo extremely rapid deactivation of the initially populated singlet excited state (S₁). nih.govresearchgate.net A primary decay channel is an ultrafast intersystem crossing (ISC) to the triplet manifold (Tₙ), occurring on a timescale of sub-200 femtoseconds to a few picoseconds. nih.govacs.orgd-nb.info

The process begins with excitation to the Franck-Condon S₁(ππ) state. nih.gov This state then rapidly transitions to a receiver triplet state, Tₙ, which often possesses considerable nπ character. nih.gov This multiplicity change is remarkably efficient, challenging the traditional view that ISC is slow in organic molecules lacking heavy atoms. d-nb.info The efficiency is attributed to the small energy gap and strong spin-orbit coupling between the involved singlet and triplet states of different orbital types (¹ππ* and ³nπ*), consistent with El-Sayed's rule. researchgate.netnih.gov Following the initial ISC, the populated upper triplet state (Tₙ) undergoes internal conversion to the lowest triplet state (T₁) within a few picoseconds. nih.gov The relaxed T₁ state is much longer-lived, decaying back to the ground state over microseconds in the absence of quenchers. nih.gov

This ultrafast ISC competes with other nonradiative decay pathways, such as conformational relaxation of the nitro group. nih.govacs.org The methylation of the naphthalene ring, as in this compound, is known to increase the probability of intersystem crossing. dntb.gov.ua

The photochemical behavior of 1-nitronaphthalene derivatives is significantly modulated by the surrounding environment, particularly the solvent and the presence of molecular oxygen.

Solvent Effects: The polarity of the solvent can influence the rates of intersystem crossing and other deactivation pathways. For example, the photodegradation rate of 2-methyl-1-nitronaphthalene is two-fold higher in the nonpolar solvent cyclohexane (B81311) than in the polar solvent acetonitrile (B52724). walshmedicalmedia.com This correlates with a slower rate of intersystem crossing in cyclohexane, suggesting that a decrease in ISC efficiency can lead to an increase in the yield of the dissociative pathway responsible for photodegradation. walshmedicalmedia.com Furthermore, solvation dynamics can compete with vibrational cooling in the triplet manifold, especially in protic solvents like primary alcohols. nih.gov

Molecular Oxygen: Molecular oxygen acts as an efficient quencher of the excited triplet state of nitronaphthalenes. walshmedicalmedia.comsmolecule.com The interaction between the excited triplet state of 1-nitronaphthalene and molecular oxygen occurs with a bimolecular rate constant of approximately (1.95 ± 0.05) × 10⁹ M⁻¹s⁻¹. smolecule.com This quenching process significantly reduces the photodegradation quantum yield by scavenging radical intermediates that lead to degradation products. walshmedicalmedia.com This effect is substantial, with observed reductions of 63% for 1-nitronaphthalene and 81% for 2-methyl-1-nitronaphthalene in aerobic versus anaerobic conditions. walshmedicalmedia.comsmolecule.com Oxygen can also lead to the formation of reactive oxygen species, such as singlet oxygen, which can initiate secondary oxidation reactions. walshmedicalmedia.comsmolecule.com

The photodegradation of 1-nitronaphthalene and its derivatives proceeds through complex reaction pathways initiated from the excited state. A primary photochemical pathway involves the formation of an aryl radical and a nitrogen dioxide (NO₂) radical pair within the solvent cage. walshmedicalmedia.com This pair can either recombine, returning the molecule to its ground state, or rearrange to a nitrite (B80452) intermediate. walshmedicalmedia.com This intermediate can then form nitric oxide (NO) and an aryloxy radical, which are key precursors to the final photoproducts under anaerobic conditions. walshmedicalmedia.com

In aqueous solutions containing nitrite (NO₂⁻), the photochemistry can be even more complex. The excited triplet state of 1-nitronaphthalene is capable of oxidizing nitrite to nitrogen dioxide (˙NO₂). nih.govresearchgate.net This reaction's rate is pH-dependent, increasing significantly from pH 2.0 to 6.5. nih.govresearchgate.net The subsequent reaction between the excited 1-nitronaphthalene and the generated ˙NO₂ can lead to the formation of dinitronaphthalene isomers, such as 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene. smolecule.comnih.gov This photonitration process shows maximum efficiency around pH 3.5. smolecule.comnih.gov

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the nitro group strongly activates the naphthalene ring system toward nucleophilic attack. This allows this compound to participate in reactions that are not feasible for the unsubstituted parent aromatic compound.

1-Nitronaphthalene and its derivatives are excellent substrates for Vicarious Nucleophilic Substitution (VNS) of hydrogen. kuleuven.beoup.com This reaction provides a powerful method for the direct C-C bond formation by replacing a hydrogen atom on the aromatic ring. organic-chemistry.org The reaction involves a carbanion that contains a leaving group at the nucleophilic carbon atom, such as the carbanion derived from chloromethyl phenyl sulfone. kuleuven.beorganic-chemistry.org

The mechanism proceeds via the addition of the carbanion to an electron-deficient position on the nitroaromatic ring, forming a σ-adduct. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group (e.g., HCl) from the adduct to restore aromaticity. organic-chemistry.org For 1-nitronaphthalene, the VNS reaction occurs preferentially at the position ortho to the nitro group. cdnsciencepub.com Therefore, for this compound, substitution would be expected to occur at the C2 or C4 positions, which are ortho and para to the activating nitro group. The reaction is highly selective for monosubstitution because the resulting nitrobenzylic carbanion intermediate is not susceptible to further nucleophilic attack. organic-chemistry.org

Role of this compound as a Michael Acceptor in Cyclopropanation

Nitronaphthalene derivatives, including by extension this compound, can function as Michael acceptors in the Corey-Chaykovsky reaction. acs.orgresearchgate.netnih.gov This reaction involves the use of alkyl phenyl selenones and alkyl diphenyl sulfonium (B1226848) salts. acs.orgresearchgate.netnih.gov Mechanistic studies have indicated that the use of sterically demanding substituents at the carbanionic center promotes the formation of cyclopropanes while suppressing competitive β-elimination that would otherwise lead to alkylated products. acs.orgresearchgate.netnih.gov This transformation represents a transition metal-free method for dearomatization and has also been demonstrated with heterocyclic nitroquinolines and nitroindazolines. acs.orgresearchgate.netnih.gov

The Corey-Chaykovsky reaction is a key method for the synthesis of cyclopropanes from olefins. researchgate.net It typically involves the reaction of a sulfonium ylide with an electron-deficient alkene, which acts as a Michael acceptor. researchgate.net The reaction proceeds through a nucleophilic attack of the ylide on the Michael acceptor, forming an intermediate that subsequently undergoes ring closure to yield the cyclopropane (B1198618) product. researchgate.net The electrophilicity of the Michael acceptor is a crucial factor in determining the reaction rate. researchgate.net

Dearomatization and Rearomatization Processes

The dearomatization of nitroarenes, such as nitronaphthalenes, is a powerful strategy for synthesizing complex, three-dimensional molecules from simple, planar aromatic precursors. soton.ac.ukresearchgate.net One notable method involves the [4+2] cycloaddition (Diels-Alder reaction) of nitroarenes with silyloxydienes. soton.ac.ukresearchgate.net High pressure (around 16 kbar) can promote this reaction at room temperature without the need for a chemical promoter, leading to highly functionalized polycyclic adducts with a tetrasubstituted carbon center at the ring junction. soton.ac.ukresearchgate.net

However, under thermal conditions, the initial cycloadducts formed from the reaction of 1-nitronaphthalene with dienes like Danishefsky's diene often undergo rearomatization. soton.ac.ukresearchgate.net For instance, heating 1-nitronaphthalene with Danishefsky's diene in benzene (B151609) at 150°C leads to the formation of the corresponding phenanthrenol due to subsequent aromatization. soton.ac.uk While it has been possible to isolate the primary cycloadducts in some cases, such as with 1,3-dinitronaphthalene, the yields are typically very low. researchgate.net

Interestingly, the substitution pattern on the nitronaphthalene can influence the outcome of cycloaddition reactions. For example, in palladium-catalyzed dearomative [3+2] cycloadditions, 1-nitronaphthalene yields a mixture of products, whereas 2- or 4-methyl-substituted nitronaphthalenes lead to the exclusive formation of specific cycloadducts. rsc.org

In some instances, dearomatization can be followed by a rearomatization process. For example, during the reduction of a dihydronaphthalene derivative, the dihydronaphthalene core was observed to oxidize back to the aromatic naphthalene system. rsc.org

Reduction Reactions of the Nitro Moiety

Catalytic Hydrogenation Pathways and Selectivity

The catalytic hydrogenation of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. researchgate.netlongdom.org Various catalytic systems have been developed for this purpose, with a focus on achieving high selectivity, especially when other reducible functional groups are present in the molecule. longdom.orgrsc.org

For the hydrogenation of 1-nitronaphthalene, bimetallic nanoparticles have shown significant promise. For instance, PtNi/C bimetallic nanocatalysts have demonstrated high catalytic activity and stability, achieving 100% conversion of 1-nitronaphthalene and 100% selectivity to 1-naphthylamine (B1663977) under mild conditions (30 °C, 3.0 MPa H₂). researchgate.net The enhanced performance is attributed to the high dispersion of platinum and a synergistic effect between Pt, Ni, and Ni(OH)₂. researchgate.net Similarly, poly(N-vinyl-2-pyrrolidone)-protected Ni/Pd bimetallic colloidal nanoparticles have also exhibited excellent catalytic properties for the hydrogenation of various nitrobenzene (B124822) derivatives, including 1-nitronaphthalene. oup.com The catalytic activity of these bimetallic clusters is highly dependent on the metal composition, with a Ni:Pd mole ratio of 1:4 being optimal for many para-substituted nitrobenzenes. oup.com

Palladium catalysts supported on materials like boron-exchanged resin (BER-Pd) have also been used for the selective hydrogenation of aromatic nitro compounds at room temperature and atmospheric pressure. koreascience.kr These catalysts can selectively reduce the nitro group without affecting other reducible groups such as ketones, ethers, esters, nitriles, and chloro groups. koreascience.kr A method for preparing 1-naphthylamine from 1-nitronaphthalene using a supported catalyst in ethanol (B145695) has also been patented, with the reaction proceeding at temperatures between 60°C and 100°C and pressures of 1.0 to 3.0 MPa, achieving conversion rates of 95% to 99%. google.com

The selectivity of hydrogenation can also be influenced by the catalyst support. For example, Pd nanoparticles encapsulated within the channels of zeolites like MCM-22 have shown shape-selective catalytic properties. rsc.org These catalysts can hydrogenate smaller molecules like 3-nitrotoluene (B166867) while being inactive for the hydrogenation of the bulkier 1-nitronaphthalene. rsc.org

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Conditions |

| PtNi/C | 1-Nitronaphthalene | 1-Naphthylamine | 100 | 100 | 30 °C, 3.0 MPa H₂, 40 min |

| Ni/Pd nanoparticles | 1-Nitronaphthalene | 1-Naphthylamine | - | High | 30 °C, 1 atm H₂ |

| Supported Catalyst | 1-Nitronaphthalene | 1-Naphthylamine | 95-99 | - | 60-100 °C, 1.0-3.0 MPa H₂ |

| BER-Pd | 1-Nitronaphthalene | 1-Naphthylamine | 99 | - | Room temp, 1 atm H₂, 10 h |

Chemoselective Reduction Methods for Nitro Compounds

Chemoselective reduction of nitroarenes is crucial for synthesizing functionalized anilines, which are important building blocks in various chemical industries. acs.org Several methods have been developed to achieve this selectivity, avoiding the reduction of other sensitive functional groups.

One common approach involves the use of metal-based catalysts. For instance, activated iron generated from Fe/HCl or Zn/FeSO₄ can effectively reduce nitroarenes to anilines while tolerating functional groups like alkynes, ketones, enones, nitriles, lactones, and aromatic halides. researchgate.net Similarly, commercial metallic iron powder in water has been used for the chemoselective reduction of nitroarenes under mild conditions without the need for external catalysts, acids, or bases. longdom.org Cobalt catalysts, such as Co₂(CO)₈, have also been employed for the hydrosilylation of nitroarenes, selectively reducing them to aromatic amines. rsc.org

In recent years, metal-free catalytic systems have gained attention as a more sustainable alternative. Nanoporous covalent triazine frameworks (CTFs) have been developed as robust metal-free catalysts for the chemoselective reduction of nitroarenes using hydrazine (B178648) hydrate (B1144303) as the reducing agent. acs.org These catalysts have shown high turnover frequencies, surpassing the activity of many heteroatom-doped carbon nanomaterials. acs.org

Electrochemical methods also offer a pathway for the chemoselective reduction of nitroarenes. rsc.org By using inert graphite (B72142) felt electrodes and ammonia (B1221849) as a reductant, various aromatic nitrogen compounds, including anilines, can be obtained with high chemoselectivity by controlling the cell voltage and solvent. rsc.org

Gold-based solid catalysts have been shown to be effective for cascade reactions involving the chemoselective hydrogenation of nitroaromatics in the presence of other reactants like aldehydes or α,β-unsaturated carbonyl compounds, leading to the synthesis of substituted imines, secondary amines, and β-amino carbonyl compounds. nih.gov

Hydroamination Reactions of Nitroaromatics

Hydroamination of alkenes with nitroarenes provides a direct route to synthesize secondary amines. researchgate.net This transformation can be achieved using an iron(III)-catalyzed system with a silane (B1218182) reducing agent, which facilitates the chemoselective reduction of the nitro group followed by the addition to the alkene. rsc.org This method is highly chemoselective for the nitro group over other reactive functionalities like ketones, esters, amides, nitriles, and sulfonyl groups. rsc.org

Nickel-catalyzed systems have also been developed for the ipso-selective reductive hydroamination of alkenes with nitroarenes under mild conditions. ustc.edu.cn This reaction allows for the rapid preparation of aromatic amines with primary and secondary alkyl groups and tolerates a wide range of functional groups. ustc.edu.cn A proposed mechanism involves the in-situ generation of alkylnickel intermediates that react with in-situ generated nitrosoarenes. ustc.edu.cn Furthermore, nickel catalysis can be employed for the remote sp³ C-H amination of alkenes with nitroarenes through a process of alkene isomerization followed by a sequential reductive relay hydroamination. nju.edu.cn

Gold catalysts on a TiO₂ support can also facilitate a cascade reaction involving the hydrogenation of a nitro group and a subsequent hydroamination reaction. nih.gov This bifunctional catalyst promotes the in-situ formation of anilines on the gold sites, while the acidic nature of the titania support accelerates the subsequent Michael addition or hydroamination. nih.gov

Electrophilic Reactivity and Activation

The electrophilic reactivity of 1-nitronaphthalene can be significantly enhanced through superelectrophilic activation. researchgate.net This can be achieved by using excess aluminum chloride (AlCl₃) in place of liquid superacids. researchgate.net The resulting superelectrophilic species is capable of reacting with weak nucleophiles such as benzene and cyclohexane. researchgate.net Computational studies suggest that the reactive species is a dicationic superelectrophile formed from the protonation and coordination of AlCl₃ to the 1-nitronaphthalene. researchgate.net

The nitration of naphthalene itself is an example of electrophilic aromatic substitution. docbrown.info Naphthalene reacts with concentrated nitric acid, typically at room temperature, to yield mainly 1-nitronaphthalene. docbrown.info The presence of a methyl group on the naphthalene ring, as in 1-methylnaphthalene (B46632), influences the regioselectivity of further electrophilic substitution reactions. docbrown.infolookchem.com The methyl group is an activating group and directs incoming electrophiles primarily to the ortho and para positions relative to it. docbrown.info

The charge-transfer nitration of naphthalenes and methylnaphthalenes using N-nitropyridinium or tetranitromethane as nitrating agents under photoexcitation has also been studied. lookchem.com This process proceeds through an electron-transfer pathway involving cation-radical pairs. lookchem.com The isomer distributions of the resulting nitronaphthalenes from this method are quantitatively different from those obtained through classical electrophilic nitration. lookchem.com

Electrophilic Aromatic Substitution on Methylnitronaphthalenes

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the directing effects of the methyl (-CH3) and nitro (-NO2) groups on the naphthalene ring system. The methyl group is an activating, ortho-, para-director, while the nitro group is a strong deactivating, meta-director. libretexts.orgopenstax.org In the context of the naphthalene core, the positions are not equivalent, and the outcome of substitution depends on a balance between electronic effects, steric hindrance, and the stability of the cationic intermediate (arenium ion). wordpress.com

In electrophilic nitration, the active electrophile is the nitronium ion (NO2+), typically generated from a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The substitution pattern on methylnaphthalenes is well-documented. For instance, the charge-transfer nitration of 1-methylnaphthalene yields a mixture of isomers, including the 2-, 3-, 4-, 5-, and 8-nitro derivatives. psu.edu This highlights that multiple positions are susceptible to attack. The reaction of naphthalene itself with electrophiles generally favors substitution at the 1-position (alpha) under kinetic control because the corresponding cationic intermediate is better stabilized by resonance, with two resonance forms preserving one of the aromatic rings. wordpress.com However, the 1-substituted product can be sterically hindered. wordpress.com

For this compound, the directing effects would be as follows:

The activating -CH3 group at C1 directs incoming electrophiles to the ortho (C2) and para (C4) positions. It also has a secondary influence on the peri position (C8).

The deactivating -NO2 group at C3 directs incoming electrophiles to its meta positions, which are C1, C5, and C8 (relative to C3).

Combining these effects, the most likely positions for further electrophilic attack would be those activated by the methyl group and not strongly deactivated or sterically hindered by the nitro group. The C4 position is para to the methyl group and ortho to the nitro group. The C5 and C8 positions are meta to the nitro group. Theoretical studies on related molecules, such as 1-isopropyl-4,7-dimethylnaphthalene, have shown that the regioselectivity of nitration can be accurately predicted by analyzing the stability of the transition states and the electronic properties of the aromatic system. researchgate.net Further nitration of 1-nitronaphthalene itself, for example, leads to dinitronaphthalenes, demonstrating how the existing nitro group directs subsequent substitutions, primarily to the 5- and 8-positions. researchgate.net

Table 1: Predicted Directing Effects on this compound for Electrophilic Substitution

| Position | Influence of C1-Methyl Group | Influence of C3-Nitro Group | Overall Likelihood of Substitution |

| C2 | Ortho (Activating) | Ortho (Deactivating) | Low (Strong deactivation by -NO2) |

| C4 | Para (Activating) | Ortho (Deactivating) | Low (Strong deactivation by -NO2) |

| C5 | --- | Meta (Less Deactivating) | High |

| C6 | --- | --- | Moderate |

| C7 | --- | --- | Moderate |

| C8 | Peri (Activating) | Meta (Less Deactivating) | High |

Superelectrophilic Activation by Lewis Acids

While the nitro group deactivates the aromatic ring towards conventional electrophilic attack, nitronaphthalenes can be rendered highly reactive through superelectrophilic activation. This process involves the use of strong Brønsted or Lewis acids to generate highly reactive dicationic species, known as superelectrophiles, which are capable of reacting with even very weak nucleophiles like alkanes. researchgate.netnih.govresearchgate.net

Research on 1-nitronaphthalene demonstrates that in the presence of excess aluminum chloride (AlCl3), a superelectrophilic species is formed. researchgate.netrsc.org This activation is believed to occur through the coordination of AlCl3 to the oxygen atoms of the nitro group, followed by protonation (the proton source is likely trace moisture). nih.gov The resulting dicationic intermediate is a potent electrophile. researchgate.net

This superelectrophilic activation enables reactions that are otherwise impossible. For example, when activated with AlCl3, 1-nitronaphthalene can smoothly react with:

Benzene : The reaction proceeds to give 2,4,4-triphenyl-3,4-dihydronaphthalen-1(2H)-one oxime. rsc.orgrsc.org

Cyclohexane : The nitronaphthalene undergoes selective reduction to yield 5,6,7,8-tetrahydro-1-naphthylamine. rsc.orgrsc.org In this reaction, cyclohexane acts as a hydride donor. rsc.org

These transformations are mediated by dicationic superelectrophiles and highlight a powerful method for functionalizing otherwise unreactive nitroaromatic compounds. researchgate.netrsc.org Although specific studies on this compound are not detailed, the principles of superelectrophilic activation would apply, with the Lewis acid activating the nitro group to facilitate reactions with weak nucleophiles. The presence of the methyl group might further influence the stability and subsequent reaction pathways of the superelectrophilic intermediates.

Table 2: Products from Superelectrophilic Activation of 1-Nitronaphthalene with AlCl₃

| Reactant | Product | Reference |

| Benzene | 2,4,4-Triphenyl-3,4-dihydronaphthalen-1(2H)-one oxime | rsc.org, rsc.org |

| Cyclohexane | 5,6,7,8-Tetrahydro-1-naphthylamine | rsc.org, rsc.org |

Thermal Transformations and Rearrangement Processes

Intramolecular Rearrangements of Nitronaphthalene Derivatives

Nitronaphthalene derivatives can undergo intramolecular rearrangements, particularly under photochemical conditions. The photochemistry of 1-nitronaphthalene involves the excitation of the molecule to a singlet excited state, followed by an efficient intersystem crossing to a triplet excited state. acs.orgacs.org From this triplet state, the molecule can undergo a photodegradation process. acs.org This process is characterized by an intramolecular rearrangement mechanism that proceeds through the formation of a transient oxaziridine (B8769555) ring intermediate. acs.org This photochemical pathway represents a significant transformation route for nitrated polycyclic aromatic hydrocarbons. acs.org

Steric strain can also induce unusual rearrangements in highly substituted nitronaphthalene derivatives. In a notable example, an 8-nitro-1-naphthoic acid derivative was observed to undergo an unprecedented rearrangement under mild conditions. nih.gov The steric hindrance between the adjacent nitro and carboxylic acid groups at the C8 and C1 positions forces the formation of a highly strained naphtho oxazinium intermediate. This intermediate is susceptible to the addition of water, which initiates a fragmentation of a C-C bond within the aromatic core, leading to a rearranged product. nih.gov This demonstrates that severe steric crowding can be a powerful driving force for disrupting the aromaticity of the naphthalene system and promoting complex rearrangements. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder as Dienophile)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The electron-withdrawing nature of the nitro group reduces the electron density of the naphthalene ring system, allowing it to function as a dienophile in so-called inverse (or normal) electron-demand Diels-Alder reactions with electron-rich dienes. masterorganicchemistry.comresearchgate.net

Studies have shown that 1-nitronaphthalene and other nitronaphthalenes can act as dienophiles. For example, 1-nitronaphthalene reacts with highly reactive, electron-rich dienes like 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene). researchgate.netmdpi.com These reactions often require thermal conditions or high pressure to overcome the inherent aromatic stability of the naphthalene ring. mdpi.comsoton.ac.uk A common outcome of these reactions is that the initial cycloadduct undergoes a spontaneous elimination of nitrous acid (HNO2) to re-aromatize, yielding phenanthrene (B1679779) derivatives. researchgate.netsoton.ac.uk

However, under specific conditions, dearomatization can be achieved. The application of high pressure (e.g., 16 kbar) has been shown to promote the [4+2] cycloaddition of nitronaphthalenes with silyloxydienes while preventing the subsequent re-aromatization. soton.ac.uk This high-pressure strategy provides a direct route to highly functionalized, three-dimensional polycyclic structures from simple, planar nitroaromatic compounds. soton.ac.uk For this compound, the nitro group at C3 would activate the C1=C2 and C4=C4a double bonds for cycloaddition, with the methyl group at C1 potentially influencing the regioselectivity of the diene's approach.

Table 3: Diels-Alder Reactivity of Nitronaphthalenes as Dienophiles

| Dienophile | Diene | Conditions | Product Type | Reference |

| 1-Nitronaphthalene | Danishefsky's diene | Thermal (150 °C) | Phenanthrenol (after re-aromatization) | soton.ac.uk |

| 1-Nitronaphthalene | Danishefsky's diene | High Pressure (11.5 kbar, 40 °C) | Functionalized adducts | mdpi.com, researchgate.net |

| 1-Nitronaphthalene | Silyloxydienes | High Pressure (16 kbar) | Dearomatized polycyclic adducts | soton.ac.uk |

| 1,3-Dinitronaphthalene | Danishefsky's diene | Thermal | Hydroxyphenanthrene derivatives | researchgate.net |

Mechanistic Investigations of 1 Methyl 3 Nitronaphthalene Reactions

Kinetic Studies of Reaction Rates and Orders

Kinetic studies provide quantitative insights into the rates at which reactions of 1-methyl-3-nitronaphthalene proceed and the dependence of these rates on reactant concentrations. The kinetics of reactions involving nitroaromatic compounds are often complex and can be influenced by factors such as the nature of the attacking reagent, the solvent, and photochemical conditions.

In the gas phase, the atmospheric degradation of methylnitronaphthalenes (MNNs) is primarily initiated by reactions with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. ca.gov The formation of nitronaphthalenes and methylnitronaphthalenes is dependent on the integral of the product of the concentrations of the NO₃ radical and nitrogen dioxide over time. ca.gov The rate of formation of these nitro-PAHs is given by ykₐkₑ[NO₃][NO₂][PAH]/kₑ, where 'y' is the yield of the specific isomer. ca.gov For many nitroaromatic compounds, the rate coefficients for their reactions with OH radicals are on the order of 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.orgd-nb.info

Photolysis is another significant degradation pathway for methylnitronaphthalenes. researchgate.net The photolysis rates and, consequently, the atmospheric lifetimes vary among isomers. For instance, this compound is predicted to have a photolysis lifetime of 1–3 hours, which is considerably longer than that of other isomers like 1-methyl-8-nitronaphthalene (B1617748) (estimated at 8-10 minutes). researchgate.net This highlights the strong influence of the substituent positions on photochemical reactivity.

Table 1: Predicted Atmospheric Lifetimes of Selected Methylnitronaphthalenes due to Photolysis This table is interactive. Click on the headers to sort the data.

| Compound | Predicted Photolysis Lifetime |

|---|---|

| 1-Methyl-8-nitronaphthalene | ≤ 15 min |

| 2-Methyl-1-nitronaphthalene (B1630592) | ≤ 15 min |

| 1-Nitronaphthalene (B515781) | ≤ 1 h |

| 1-Methyl-2-nitronaphthalene (B3055093) | ≤ 1 h |

| 1-Methyl-4-nitronaphthalene (B1293490) | ≤ 1 h |

| 1-Methyl-5-nitronaphthalene | ≤ 1 h |

| This compound | 1–3 h |

| 2-Nitronaphthalene (B181648) | 1–3 h |

Data sourced from Phousongphouang and Arey, 2003. researchgate.net

Identification and Characterization of Reaction Intermediates

The transient species formed during the reactions of this compound are pivotal to its chemical transformations. Spectroscopic and computational methods have been instrumental in identifying and characterizing these intermediates.

Meisenheimer-type Adducts in Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) reactions of electron-deficient nitroarenes, such as this compound, often proceed through the formation of anionic σ-adducts, commonly known as Meisenheimer complexes. thieme-connect.commdpi.comrsc.org These intermediates are formed by the attack of a nucleophile on the aromatic ring at a position bearing a hydrogen atom or a leaving group. thieme-connect.commdpi.com The negative charge is delocalized by the electron-withdrawing nitro group, which stabilizes the complex. rsc.org The formation of these adducts leads to a temporary dearomatization of the naphthalene (B1677914) ring system. mdpi.com In reactions like the Vicarious Nucleophilic Substitution (VNS), a base-induced β-elimination from the Meisenheimer adduct follows, leading to the substitution product. thieme-connect.com The existence of these adducts can be transient, but in some cases, they are stable enough to be observed and characterized, for example, by NMR spectroscopy. researchgate.net

Nitroso Intermediates in Reduction Pathways

The reduction of nitroaromatic compounds to their corresponding amines is a stepwise process that involves several key intermediates. nih.gov A common pathway involves the initial two-electron reduction of the nitro group to a nitroso group, with the elimination of water. nih.gov This nitroso intermediate is then further reduced to a hydroxylamine, which is subsequently reduced to the final amine product. nih.gov The reduction of the nitroso group is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect in many cases. nih.gov However, mechanistic studies, including kinetics, mass spectrometry, and quantum chemistry, have provided evidence for the presence of nitroso intermediates in iron-catalyzed reductions of nitroaromatics. acs.orgacs.org In some photochemical reactions, such as the intermolecular photoreaction between 1-methoxy-4-nitronaphthalene (B51467) and N-methylaniline, the formation of a nitrosoaromatic species has been identified. cdnsciencepub.com

Diradical Species in Excited-State Photochemistry

The photochemistry of nitroaromatic compounds often involves the formation of diradical species from their excited triplet states. acs.org While specific studies on this compound are limited, research on the closely related 1-methyl-8-nitronaphthalene provides valuable insights. acs.org Upon photoexcitation, these molecules can undergo intersystem crossing to a triplet state. acs.org The triplet potential energy surface of 1-methyl-8-nitronaphthalene reveals reaction paths leading to diradical intermediates, such as an aci-form. acs.org These diradical species are key to understanding photoinduced rearrangements. acs.org In a more general context, the photochemistry of certain chloroaryl compounds has been shown to proceed via the formation of triplet phenyl cations, which can then evolve into diradical species through intramolecular electron transfer. nih.gov

Probing Transition States and Activation Barriers

Understanding the energy profile of a reaction, including its transition states and activation barriers, is fundamental to predicting its feasibility and outcome. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping the potential energy surfaces of reactions involving nitroaromatic compounds. acs.orgresearchgate.net

For instance, studies on the nitration of substituted naphthalenes have used DFT to calculate the activation energies for the formation of different σ-complexes (Wheland intermediates). researchgate.net These calculations help to explain the regioselectivity of the reaction by identifying the transition state with the lowest energy barrier. researchgate.net For a reaction to proceed, the reactants must overcome an energy barrier known as the activation energy (ΔG‡). libretexts.org The height of this barrier determines the reaction rate. libretexts.org

Table 2: Calculated Activation Energies for σ-Complex Formation in the Nitration of a Substituted Naphthalene This table is interactive. Use the search bar to filter the data.

| Transition State | Isomer Formed | Activation Energy (kcal/mol) |

|---|---|---|

| TS-σ1 | Isomer 1 | 60.69 |

| TS-σ2 | Isomer 2 | 73.50 |

| TS-σ3 | Isomer 3 | 69.92 |

| TS-σ4 | Isomer 4 | 73.52 |

| TS-σ5 | Isomer 5 | 79.52 |

Data adapted from a study on 1-isopropyl-4,7-dimethylnaphthalene, illustrating the computational approach to determining activation barriers. researchgate.net

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can profoundly influence the reaction mechanism and the selectivity of product formation in reactions involving this compound. Solvents can affect reaction rates and equilibria through their polarity, proticity, and ability to solvate reactants, intermediates, and transition states. rsc.orgrsc.org

In nucleophilic aromatic substitution reactions, polar aprotic solvents are often employed to enhance the reaction rates by solvating the cation of the nucleophilic salt while leaving the anion relatively free to react. The use of ionic liquids as solvents has also been explored, with protic ionic liquids showing a catalytic effect in Diels-Alder reactions of 1-nitronaphthalene by forming hydrogen bonds with the nitro group. conicet.gov.ar Furthermore, in catalytic 1,3-dipolar cycloaddition reactions, the solvent has been shown to have a significant effect on the diastereochemical outcome, allowing for tunable control over the formation of endo or exo products. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-8-nitronaphthalene |

| 1-Nitronaphthalene |

| 2-Nitronaphthalene |

| 1-Methyl-2-nitronaphthalene |

| 1-Methyl-4-nitronaphthalene |

| 1-Methyl-5-nitronaphthalene |

| 2-Methyl-1-nitronaphthalene |

| 1-Methoxy-4-nitronaphthalene |

| 2-Nitrotoluene |

| 1-isopropyl-4,7-dimethylnaphthalene |

| N-methylaniline |

| Nitric acid |

| Nitrogen dioxide |

| Cyclohexane (B81311) |

Theoretical and Computational Studies on 1 Methyl 3 Nitronaphthalene

Electronic Structure and Spectroscopic Property Prediction

Dipole Moments, Polarizability, and Hyperpolarizability Studies

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability (β and γ) are higher-order terms that become important in strong electric fields, such as those from a laser, and are responsible for nonlinear optical (NLO) phenomena. Computational studies on various nitronaphthalene derivatives have shown that the substitution pattern significantly affects these properties. researchgate.net The presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group (the nitro group) on the naphthalene (B1677914) scaffold can enhance the hyperpolarizability, making these compounds potential candidates for NLO materials. researchgate.net The specific placement of these groups in 1-methyl-3-nitronaphthalene would dictate the magnitude of its polarizability and hyperpolarizability.

Below is a table summarizing typical computed electronic properties for a related nitronaphthalene, which can serve as an estimate for this compound.

| Property | Description | Typical Calculated Value for related Nitronaphthalenes |

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | ~4.3 D (ground state) |

| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an electric field. | Varies with isomer |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Dependent on substitution |

Note: The values presented are for the related compound 1-nitronaphthalene (B515781) and are intended to be illustrative.

Potential Energy Surface Mapping and Reaction Pathway Analysis

The photochemical and photophysical behavior of this compound is governed by the topography of its ground and excited-state potential energy surfaces (PES). While a specific PES map for this compound is not available in the provided search results, extensive computational work on the closely related isomer, 1-methyl-8-nitronaphthalene (B1617748), offers a robust model for understanding these surfaces. acs.orgacs.org

Using computational methods such as spin-unrestricted DFT (e.g., UB3LYP and UMPW1K), researchers have mapped the triplet PES of 1-methyl-8-nitronaphthalene. acs.org These studies reveal a complex landscape with multiple minima and transition states. acs.org For the singlet ground state, typically a single minimum energy structure is found. acs.org However, on the triplet surface, multiple stable conformations (minima) corresponding to different orientations of the nitro and methyl groups can exist. acs.orgacs.org In the case of 1-methyl-8-nitronaphthalene, three minima were located on the triplet surface. acs.org

The excited-state PES is critical for understanding the molecule's photochemistry. Upon absorption of light, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). For many nitronaphthalenes, the dominant decay pathway from the S₁ state is a very rapid intersystem crossing to the triplet manifold (Tₙ). researchgate.netnih.gov The characterization of these excited states, including their energies and geometries, is essential for mapping out the subsequent photochemical reaction pathways. acs.org

Once the stationary points (minima and transition states) on the PES are located, the minimum energy paths connecting them can be identified. These paths represent the most likely routes for isomerization or degradation reactions. For 1-methyl-8-nitronaphthalene, two primary reaction paths on the triplet surface have been characterized: a nitro-nitrite rearrangement and an intramolecular hydrogen abstraction leading to an aci-form intermediate. acs.org

A crucial aspect of the photophysics of nitronaphthalenes is the high efficiency of intersystem crossing (ISC) from the singlet to the triplet manifold. researchgate.netnih.gov Computational studies on 1-nitronaphthalene have shown that this ultrafast ISC, occurring on a femtosecond timescale, is due to strong spin-orbit coupling between the S₁ state and a nearby triplet state (T₂). researchgate.net The presence of nearly isoenergetic singlet and triplet states facilitates this rapid transition. nih.gov Time-dependent DFT (TD-DFT) calculations are instrumental in identifying these crossing points and explaining the high quantum yield of triplet formation. nih.gov It is highly probable that this compound also exhibits efficient intersystem crossing as a primary deactivation pathway from its first excited singlet state.

Computational chemistry allows for the determination of the energies of reactants, intermediates, transition states, and products, which in turn provides information on the thermodynamic and kinetic favorability of proposed reaction mechanisms. For the triplet-state isomerization of 1-methyl-8-nitronaphthalene, calculations have shown that the formation of the aci-form via intramolecular hydrogen abstraction has a lower activation energy compared to the nitro-nitrite rearrangement. acs.org This suggests that the hydrogen abstraction pathway is kinetically favored. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Correlates

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. For nitronaphthalenes and methylnitronaphthalenes, QSAR studies have been particularly important in predicting their mutagenicity and toxicity.

A QSAR model for predicting the mutagenicity of nitronaphthalenes and methylnitronaphthalenes has been developed using quantum chemical descriptors. These descriptors, which are calculated from the molecular structure, can include electronic properties (like the energy of the highest occupied molecular orbital, EHOMO, and the lowest unoccupied molecular orbital, ELUMO), steric properties, and hydrophobic properties. The goal is to find a statistically significant correlation between these descriptors and the observed biological activity.

For nitroaromatic compounds in general, QSAR models have shown that properties such as the octanol-water partition coefficient (log Kow), ELUMO, and specific molecular orbital energies are highly relevant to their toxic effects. The application of multiple linear regression analysis can yield a statistically significant model that combines these descriptors to predict activity. The development of robust QSAR models is encouraged by regulatory bodies as a means to reduce animal testing by providing reliable predictions of chemical toxicity.

The table below lists some of the key descriptors used in QSAR studies of nitroaromatic compounds.

| Descriptor | Type | Relevance |

| log Kow | Hydrophobicity | Relates to the compound's ability to partition into biological membranes. |

| ELUMO | Electronic | Energy of the Lowest Unoccupied Molecular Orbital; relates to the compound's ability to accept electrons and its reactivity. |

| EHOMO | Electronic | Energy of the Highest Occupied Molecular Orbital; relates to the compound's ability to donate electrons. |

| Dipole Moment (µ) | Electronic | Relates to the polarity of the molecule and its interactions with biological targets. |

| Topological Indices | Structural | Numerical descriptors of the molecular structure, such as connectivity and shape. |

These QSAR methodologies provide a framework for correlating the specific structural features of this compound with its potential biological activities, even in the absence of extensive experimental data for this particular isomer.

Advanced Analytical Methodologies for Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. For a molecule like 1-methyl-3-nitronaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

A comprehensive NMR analysis of this compound would begin with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical shifts, and their coupling patterns (multiplicity), which reveals adjacent proton relationships. The ¹³C NMR spectrum would indicate the number of unique carbon environments.

To establish the precise connectivity of the atoms, a series of 2D NMR experiments are essential:

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would help to trace the connectivity of the protons on the naphthalene (B1677914) ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that reveals correlations between protons and carbons that are separated by two or three bonds. This is instrumental in piecing together the entire molecular framework, for instance, by showing the correlation between the methyl protons and the C1 and C2 carbons of the naphthalene ring, as well as with the carbon at the point of attachment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: The following data is a hypothetical prediction based on known substituent effects on naphthalene systems, as experimental data is not available. Actual values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| CH₃ | ~2.5 | ~20 | C1, C2 |

| H-2 | ~7.8 | ~125 | C1, C3, C4, C10 |

| H-4 | ~8.5 | ~122 | C2, C3, C5, C10 |

| H-5 | ~7.9 | ~128 | C4, C6, C7, C10 |

| H-6 | ~7.6 | ~127 | C5, C7, C8 |

| H-7 | ~7.5 | ~129 | C5, C6, C8, C9 |

| H-8 | ~8.1 | ~124 | C6, C7, C9 |

Microcryoprobe NMR for Sample-Limited Analysis

In instances where this compound is isolated in very small quantities, such as from a complex mixture or as a product of a low-yield synthesis, obtaining high-quality NMR data can be challenging. Microcryoprobe NMR technology offers a significant advantage in such scenarios. By cooling the detection coil and preamplifier to cryogenic temperatures (typically around 20 K), the thermal noise is drastically reduced, leading to a substantial increase in the signal-to-noise ratio. This enhanced sensitivity allows for the acquisition of detailed 1D and 2D NMR spectra from microgram quantities of the sample, making it an invaluable tool for the analysis of mass-limited samples of this compound.

Solid-State NMR for Crystalline and Amorphous Forms

The physical form of a compound, whether crystalline or amorphous, can influence its properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is not accessible through solution-state NMR. For this compound, ssNMR could be used to study its molecular structure and dynamics in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. These spectra can reveal information about the presence of different polymorphs (different crystalline forms), the packing of molecules in the crystal lattice, and the conformation of the molecule in the solid state.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques offer deeper insights into the structure and fragmentation of molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of this compound. By measuring the mass of the molecular ion with very high accuracy (typically to within a few parts per million), HRMS allows for the determination of the exact elemental formula. For this compound (C₁₁H₉NO₂), the expected exact mass can be calculated and compared with the experimentally measured value to confirm its elemental composition.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ | 187.0633 |

| [M+H]⁺ | 188.0706 |

| [M+Na]⁺ | 210.0525 |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound, particularly within complex mixtures like environmental samples or reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is exceptionally well-suited for the analysis of volatile and thermally stable compounds like methylnitronaphthalenes. In this technique, the sample mixture is vaporized and separated based on boiling point and polarity on a long capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The most common ionization method is Electron Ionization (EI), which uses a high-energy electron beam to produce a molecular ion (M•+) and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint." For nitronaphthalene derivatives, fragmentation often involves the loss of the nitro group (-NO₂) or related fragments like -O or -NO.

| Compound | Molecular Ion (M•+) [m/z] | Key Fragment Ions [m/z] | Likely Neutral Loss |

|---|---|---|---|

| This compound (Predicted) | 187 | 170, 157, 141, 128, 115 | -OH, -NO, -NO₂, -C₂H₂, -CH₃ & NO |

| 2-Methyl-1-nitronaphthalene (B1630592) (Observed) nih.gov | 187 | 141, 129, 128, 115 | -NO₂, -C₂H₂, -HCN, -C₂H₂ |

| 1-Nitronaphthalene (B515781) (Observed) nih.gov | 173 | 127, 115, 101, 77 | -NO₂, -C₂H₂, -CN, -C₂H₂ |

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile compounds or complex environmental samples requiring minimal cleanup, LC-MS is the preferred method. dtu.dk Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (like methanol (B129727)/water or acetonitrile (B52724)/water), is standard for separating isomers of nitroaromatic compounds. nih.govrsc.org

Following separation, the eluent is introduced into the MS via an interface that removes the solvent and ionizes the analyte. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques that are gentler than EI, often resulting in a prominent molecular ion or protonated molecule ([M+H]⁺) with minimal fragmentation. chromatographyonline.comtechnologynetworks.com This makes LC-MS ideal for confirming the molecular weight of components in a mixture. For structural information, tandem mass spectrometry (MS/MS) can be employed, where the molecular ion is isolated and fragmented to produce a detailed spectrum. chemrxiv.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves directing X-rays at a single, high-quality crystal of the compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is measured and analyzed to build a 3D model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional accuracy.

Although a crystal structure for this compound has not been reported in the literature, the published structure of its parent compound, 1-nitronaphthalene, serves as an excellent proxy to illustrate the type of information that would be obtained. The study of 1-nitronaphthalene reveals key structural features that would be expected to be similar in its methylated derivative, such as the planarity of the naphthalene ring system and the orientation of the nitro group relative to the ring. The addition of the methyl group at the 3-position would introduce specific steric and electronic effects, potentially influencing the crystal packing arrangement.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2780 |

| b (Å) | 3.8131 |

| c (Å) | 31.851 |

| β (°) | 91.173 |

| Volume (ų) | 1612.3 |

Data derived from studies on 1-nitronaphthalene as an illustrative example.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. wikipedia.org These techniques provide a unique "molecular fingerprint" that is highly sensitive to the specific arrangement of atoms and functional groups, making them powerful tools for structural identification and for distinguishing between isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule (e.g., stretching, bending, rocking). For this compound, the most characteristic IR absorption bands would be associated with the nitro (NO₂) group and the substituted naphthalene ring. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically very strong and appear in well-defined regions of the spectrum. Aromatic C-H stretching and out-of-plane bending vibrations, as well as C-C stretching within the naphthalene ring, would also be prominent. The position of the C-H out-of-plane bending bands is particularly useful for confirming the substitution pattern on the aromatic ring.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). wikipedia.orgmccrone.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For aromatic systems, the symmetric vibrations of the ring are often strong in the Raman spectrum. The symmetric stretch of the nitro group is also typically a strong and easily identifiable Raman band. This complementarity is crucial for a complete vibrational analysis.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Methyl C-H Stretch | 2980 - 2870 | Medium | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Very Strong | Medium |

| NO₂ Symmetric Stretch | 1360 - 1330 | Very Strong | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Strong | Weak |

Data represents typical ranges for substituted nitroaromatic compounds.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions associated with the conjugated naphthalene ring system.

The presence of the nitro group, a strong chromophore and electron-withdrawing group, and the methyl group, a weak electron-donating group, significantly influences the electronic structure and thus the UV-Vis spectrum. The nitro group introduces possible n → π* transitions and extends the conjugation, typically causing a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted naphthalene. The spectrum of 1-nitronaphthalene, for instance, shows distinct absorption maxima that can be attributed to these electronic transitions. nih.gov The exact position and intensity of these bands for this compound would be subtly modulated by the electronic contribution and position of the methyl group.

| Compound | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| 1-Nitronaphthalene nih.gov | 243 | 343 |

| 2-Nitronaphthalene (B181648) | 260 | 303 |

Data for related isomers illustrates the expected spectral region for this compound.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Separation

Chromatography is the cornerstone of purity assessment and is essential for separating this compound from its various positional isomers (e.g., 1-methyl-2-nitronaphthalene (B3055093), 1-methyl-4-nitronaphthalene (B1293490), etc.), which are often co-produced during synthesis. vurup.skvernier.com The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly versatile technique for isomer separation. researchgate.net For nitronaphthalene derivatives, reversed-phase chromatography is most common. Positional isomers, despite having the same molecular weight, exhibit small differences in polarity and shape, which allows for their separation. The choice of stationary phase is critical; standard C18 columns are effective, but columns with phenyl-based stationary phases or pyrenylethyl groups can offer enhanced selectivity for aromatic isomers through specific π-π interactions. nacalai.com Method development involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water) and temperature to achieve baseline resolution.

Gas Chromatography (GC):

For volatile compounds, high-resolution capillary GC is the method of choice. The separation of isomers on a GC column is governed by differences in their boiling points and their interactions with the stationary phase. uta.edu Nonpolar stationary phases (e.g., polydimethylsiloxane) will separate isomers primarily based on boiling point. For isomers with very similar boiling points, a more polar stationary phase (e.g., containing polyethylene (B3416737) glycol or cyanopropyl functionalities) is required to exploit differences in dipole moments and achieve separation. vurup.sk The use of liquid crystalline stationary phases has also been shown to provide exceptional selectivity for positional isomers based on molecular shape. vurup.sk

| Technique | Column Type | Mobile Phase / Carrier Gas | Typical Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water Gradient | Separation of nitro-PAH isomers from environmental extracts. nih.gov |

| Reversed-Phase HPLC | NPE (Nitrophenylethyl) | Methanol/Water | Enhanced separation of aromatic positional isomers via π-π interactions. nacalai.com |

| Capillary GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium or Hydrogen | General purpose separation of PAHs and derivatives based on boiling point. |

| Capillary GC | 50% Phenyl Polysiloxane (e.g., DB-17) | Helium or Hydrogen | Improved selectivity for polarizable aromatic isomers. |

Environmental Fate and Degradation of Nitronaphthalene Derivatives

Aquatic and Terrestrial Environmental Behavior

Once deposited from the atmosphere or released directly into water or soil, the fate of nitronaphthalene derivatives is governed by their interaction with solid phases and their tendency to re-enter the atmosphere.

Nitronaphthalenes, as hydrophobic organic compounds (HOCs), tend to adsorb to organic matter and mineral surfaces in soil and sediment. nih.gov This process, known as sorption, reduces their concentration in the aqueous phase and limits their mobility and bioavailability. The sorption of naphthalene (B1677914) has been shown to be nonlinear, and both aliphatic and aromatic components of soil organic matter (SOM) play important roles. nih.govresearchgate.net Aliphatic-rich humin, a fraction of SOM, exhibits a high sorption capacity for naphthalene. nih.gov

The interaction between naphthalene and clay minerals is influenced by the presence of water. nih.gov Water molecules can form a film on the mineral surface, which can initially impede the direct adsorption of naphthalene. nih.gov However, as the water layer increases, naphthalene may diffuse into it, enhancing its association with the solid phase. nih.gov The interactions are primarily physical, driven by van der Waals and electrostatic forces, making the adsorption process generally reversible. nih.gov Soil solution chemistry, such as ionic strength, can also influence sorption behavior by affecting the aggregation of soil particles. researchgate.net

Volatilization is a key process for the transport of naphthalene and its derivatives from soil and water surfaces back into the atmosphere. rivm.nl The rate of volatilization is significantly influenced by the moisture content of the surface. rivm.nl These compounds volatilize much more rapidly from moist soils compared to dry soils. rivm.nl This is because polar water molecules effectively compete with the nonpolar organic compounds for adsorption sites on soil particles, increasing the effective vapor pressure of the compound. rivm.nl Once the soil surface has a monomolecular layer of water, the vapor density of the pesticide in the soil air is greatly increased. rivm.nl

Conversely, if the surface layer of the soil dries out, volatilization rates are dramatically reduced as the compound readsorbs onto the dry soil particles. rivm.nl Field studies on naphthalene have confirmed that direct volatilization fluxes are strongly affected by soil moisture, as well as groundwater level and changes in atmospheric pressure. nih.gov Therefore, environmental conditions such as rainfall and evaporation play a crucial role in the persistence and transport of nitronaphthalenes in the terrestrial environment.

Biodegradation Pathways and Rates in Various Environmental Compartments

The biodegradation of 1-methyl-3-nitronaphthalene is not extensively detailed in scientific literature; however, the metabolic fates of the parent compounds, 1-nitronaphthalene (B515781) and 1-methylnaphthalene (B46632), have been investigated, providing insight into potential degradation pathways. Microorganisms employ distinct enzymatic strategies to break down these related structures.

For nitronaphthalenes, the process is often initiated by an oxidative attack. A notable example is the aerobic biodegradation of 1-nitronaphthalene by Sphingobium sp. strain JS3065. This bacterium utilizes a three-component dioxygenase to catalyze the initial step, converting 1-nitronaphthalene into 1,2-dihydroxynaphthalene. nih.gov This intermediate is then funneled into the well-established naphthalene degradation pathway, ultimately leading to central metabolites via gentisate. nih.gov

In the case of methylnaphthalenes, bacteria such as Pseudomonas putida CSV86 have been shown to metabolize 1-methylnaphthalene through two primary routes. frontiersin.org The first pathway, known as the "carbon source pathway," involves hydroxylation of the unsubstituted aromatic ring to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. frontiersin.org This is further oxidized to methylsalicylate and methylcatechol before the ring is cleaved and the molecule enters central metabolic pathways. frontiersin.org The second route is a "detoxification pathway" where the methyl group itself is hydroxylated, leading to the formation of 1-hydroxymethylnaphthalene and subsequently 1-naphthoic acid, which is typically excreted as a dead-end product. frontiersin.orgnih.gov

The degradation rate and chosen pathway for a substituted naphthalene like this compound would likely be influenced by the combined electronic effects of the nitro- and methyl- groups on the aromatic rings, affecting enzyme specificity and reaction kinetics. Anaerobic degradation is also possible; for instance, an iron-reducing enrichment culture has been shown to degrade 1-methylnaphthalene, producing 1-naphthoic acid as a metabolite. nih.gov

| Compound | Key Enzyme/Process | Initial Intermediate(s) | Metabolic Pathway | Reference Organism |

|---|---|---|---|---|

| 1-Nitronaphthalene | Dioxygenase | 1,2-Dihydroxynaphthalene | Gentisate Pathway | Sphingobium sp. JS3065 |

| 1-Methylnaphthalene | Aromatic Ring Dioxygenase | cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene | Carbon Source Pathway (via methylcatechol) | Pseudomonas putida CSV86 |

| Methyl Group Hydroxylase | 1-Hydroxymethylnaphthalene | Detoxification Pathway (to 1-naphthoic acid) |

Mineralization Processes in Different Media

Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. While microorganisms can transform a wide array of pollutants, the complete mineralization of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is often a slow and challenging process in environmental media like soil and water. researchgate.net

Historically, the mineralization of nitro-PAHs was not widely reported. nih.gov However, recent research has demonstrated this capability in specific microorganisms. The bacterium Sphingobium sp. strain JS3065, which was isolated by selective enrichment, is capable of using 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy, indicating complete mineralization of the compound. nih.gov This discovery is significant as it confirms a biological pathway for the complete breakdown of a nitronaphthalene derivative, which was previously thought to be highly recalcitrant.

| Compound | Finding | Medium/Condition | Key Organism |

|---|---|---|---|

| 1-Nitronaphthalene | Demonstrated to serve as sole carbon, nitrogen, and energy source, indicating complete mineralization. | Laboratory Culture (Aerobic) | Sphingobium sp. JS3065 |

| Nitro-PAHs (General) | Mineralization is generally a slow process compared to parent PAHs. | Soil and Water | Various indigenous microorganisms |

Environmental Monitoring and Presence (e.g., in Diesel Exhaust, Ambient Air)

Nitronaphthalene derivatives, including methylnitronaphthalenes, are not produced commercially in large volumes but are formed as byproducts of incomplete combustion processes. nih.gov Consequently, they are frequently detected in various environmental compartments, particularly in association with anthropogenic air pollution.

Diesel Exhaust: Diesel engine exhaust is a primary source of nitro-PAHs in the environment. nih.govwho.int Various methylnitronaphthalene isomers have been identified in the gas and particulate phases of diesel emissions. who.int For example, studies have reported the presence of "methyl-nitronaphthalene" and "2-methyl-nitronaphthalene" in analyses of vehicle exhaust. nih.gov The specific isomer profile and concentration can vary depending on the engine technology, operating conditions, and fuel composition. nih.gov

Ambient Air: As a result of emissions from sources like diesel exhaust and industrial combustion, methylnitronaphthalenes are present in ambient air, particularly in urban and industrialized areas. cdc.gov They are typically found at low concentrations and can be associated with airborne particulate matter. cdc.gov Environmental monitoring programs utilize various sampling and analytical techniques, such as high-volume air sampling followed by gas chromatography-mass spectrometry (GC-MS), to detect and quantify these compounds in the atmosphere. Their presence in the air is a concern due to the potential for widespread distribution and human exposure through inhalation. cdc.gov

| Compound/Class | Environmental Medium | Primary Source(s) | Detection Notes |

|---|---|---|---|

| Methyl-1-nitronaphthalene | Diesel Exhaust (Gas Phase) | Incomplete Fuel Combustion | Identified as a gas-phase nitro-PAH in diesel emissions. who.int |

| 2-Methyl-nitronaphthalene | Diesel Exhaust | Incomplete Fuel Combustion | Measured in studies of exhaust from heavy-duty diesel vehicles. nih.gov |

| Methylnaphthalenes | Ambient Air | Fossil Fuel Combustion, Tobacco Smoke, Coal Distillation | Detected in ambient air, with inhalation being the main exposure route for the general public. cdc.gov |

Industrial and Chemical Applications of 1 Methyl 3 Nitronaphthalene Derivatives

Precursor in Organic Synthesis for Fine Chemicals

The reactivity of the nitro group, primarily through its reduction to an amino group, establishes 1-methyl-3-nitronaphthalene derivatives as valuable precursors for a variety of fine chemicals. This transformation is a gateway to producing essential classes of compounds used in multiple industrial applications.

The conversion of nitronaphthalenes into naphthalenamines (naphthylamines), naphthols, and sulfonic acids is a cornerstone of industrial organic synthesis. scitepress.org this compound and its isomers are fundamental starting materials in these processes.

The primary transformation is the reduction of the nitro group to an amine, yielding the corresponding naphthalenamine. This is typically achieved through catalytic hydrogenation or using reducing agents like iron in acidic media. google.comwikipedia.org For instance, 1-nitronaphthalene (B515781) is readily hydrogenated to produce 1-naphthylamine (B1663977), a crucial industrial intermediate. wikipedia.org This amine can then be hydrolyzed under specific conditions to produce the corresponding naphthol. wikipedia.org

Furthermore, both the parent naphthalene (B1677914) structure and its nitro derivatives can undergo sulfonation. masterorganicchemistry.com The reaction with sulfuric acid or oleum (B3057394) introduces sulfonic acid (–SO₃H) groups onto the aromatic ring, producing naphthalenesulfonic acids. google.comgoogle.com These compounds are highly valued for their water-solubilizing properties.

Table 1: Key Synthetic Transformations of Nitronaphthalene Derivatives

| Starting Material | Reaction | Product | Significance |

| This compound | Reduction (e.g., Catalytic Hydrogenation) | 1-Methyl-3-naphthalenamine | Precursor for dyes, polymers |

| 1-Methyl-3-naphthalenamine | Hydrolysis | 1-Methyl-3-naphthol | Intermediate for pharmaceuticals, agrochemicals |

| Nitronaphthalene Derivative | Sulfonation (e.g., H₂SO₄/SO₃) | Nitronaphthalene Sulfonic Acid | Water-soluble dye intermediate |

Historically and currently, nitronaphthalene derivatives are indispensable in the manufacturing of synthetic dyes. nih.govgoogle.com They serve as precursors to naphthalenamines, which are key components in the synthesis of a vast array of azo dyes. wikipedia.org Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), account for over 60% of all commercial dyes used in the textile, leather, and food industries. wikipedia.orgnih.gov

The synthesis process involves a two-step reaction known as diazotization and azo coupling. nih.govjchemrev.com First, the naphthalenamine (derived from the reduction of a nitronaphthalene) is treated with nitrous acid to form a diazonium salt. This highly reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form the final azo dye. icrc.ac.irunb.ca The specific substituents on the naphthalenamine and the coupling partner determine the final color and properties of the dye. jchemrev.com Derivatives of 1-methyl-3-naphthalenamine can thus be used to create a unique range of colors.

Table 2: Representative Azo Dyes Derived from Naphthylamine Intermediates

| Diazo Component (from Nitronaphthalene) | Coupling Component | Resulting Dye Class | Common Colors |

| Naphthalenamine | Phenol / Naphthol | Hydroxyazo Dyes | Yellow, Orange, Red |

| Naphthalenamine | Aromatic Amine | Aminoazo Dyes | Red, Brown, Blue |

| Naphthalenamine Sulfonic Acid | Various | Acid Dyes | Bright, Water-Soluble Colors |

Derivatives of this compound are precursors for monomers used in the synthesis of functional polymeric materials. The reduction of the nitro group to 1-methyl-3-naphthalenamine yields a monomer that can be incorporated into various polymer backbones. Amine-functional polymers are valuable for applications in coatings, adhesives, and biomedical materials due to the reactive nature of the amine group. polysciences.com

Polymers can be synthesized from aminonaphthalene through chemical oxidative polymerization. acs.org Additionally, naphthalene-based polymers can be created through methods like Friedel-Crafts alkylation, where the naphthalene core is linked together to form a porous aromatic framework. nih.gov Introducing functional groups, such as the amine derived from this compound, into the monomer before polymerization results in a functionalized polymer with specific properties, such as enhanced thermal stability or the ability to act as a catalytic support. nih.gov

Functional Materials Research

Beyond traditional industrial uses, nitronaphthalene derivatives are subjects of advanced research for creating sophisticated functional materials, leveraging their unique electronic and photochemical properties.

Nitroaromatic compounds are a cornerstone in the development of photolabile protecting groups (PPGs), also known as photocages. wikipedia.orgmdpi.com A PPG is a chemical moiety that temporarily masks a functional group on a molecule, rendering it inactive. The protecting group can be removed with high spatial and temporal precision by irradiation with light, thereby restoring the molecule's function on demand. chembites.orgelsevierpure.com